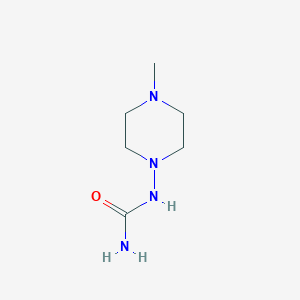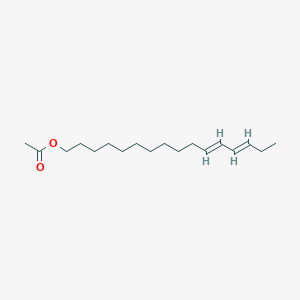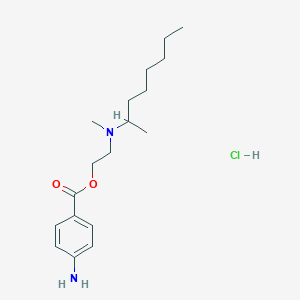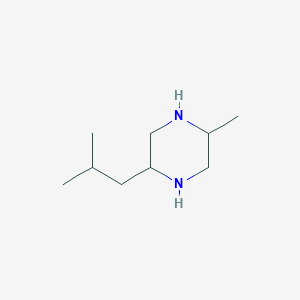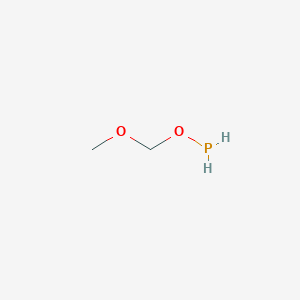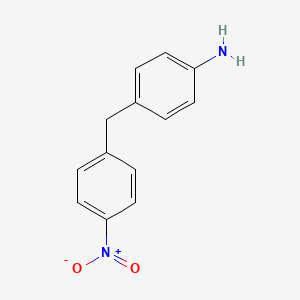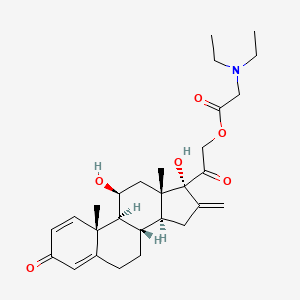
1,1-Diethenylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethenylcyclopentane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopentane, where two vinyl groups are attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethenylcyclopentane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethenylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, resulting in a more saturated compound.
Substitution: The vinyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Ethylcyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Applications De Recherche Scientifique
1,1-Diethenylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 1,1-Diethenylcyclopentane exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The vinyl groups can undergo polymerization reactions, forming long-chain polymers with distinct properties.
Comparaison Avec Des Composés Similaires
1,1-Dimethylcyclopentane: Similar in structure but with methyl groups instead of vinyl groups.
Cyclopentadiene: A precursor in the synthesis of 1,1-Diethenylcyclopentane.
1,1-Diphenylethylene: Another compound with vinyl groups, but attached to a phenyl ring instead of a cyclopentane ring.
Uniqueness: this compound is unique due to the presence of two vinyl groups on the same carbon atom of the cyclopentane ring. This structural feature imparts distinct reactivity and potential for forming complex cyclic and polymeric structures.
Propriétés
Numéro CAS |
84966-71-2 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1,1-bis(ethenyl)cyclopentane |
InChI |
InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h3-4H,1-2,5-8H2 |
Clé InChI |
LTHOEFVQVYPUQP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCCC1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)


![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
